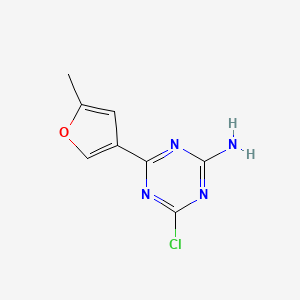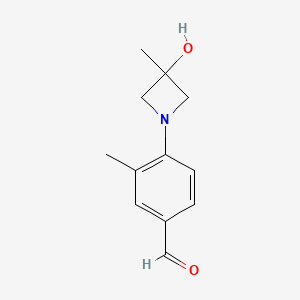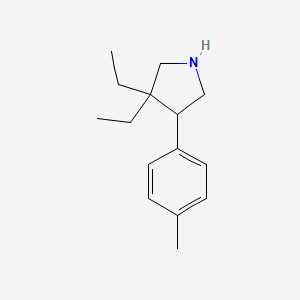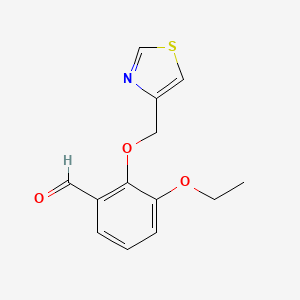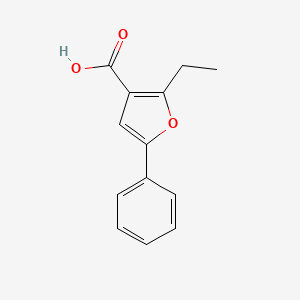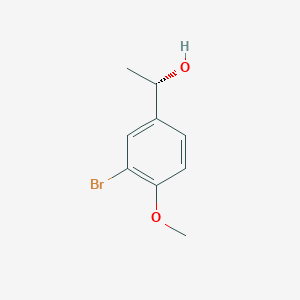
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol typically involves the bromination of a suitable precursor, followed by the introduction of the methoxy group. One common method involves the use of phenacyl bromide as a starting material, which undergoes a series of reactions to yield the desired product. The reaction conditions often include the use of silica-supported perchloric acid as a catalyst, with the reaction being monitored by thin-layer chromatography (TLC) and the product purified by recrystallization using ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl ethan-1-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amino group can result in an amino-methoxyphenyl ethan-1-ol.
Scientific Research Applications
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-(3-bromo-4-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(1S)-1-(3-bromo-4-methoxyphenyl)propan-1-ol: Similar structure but with an additional carbon atom in the alkyl chain.
Uniqueness
The uniqueness of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3/t6-/m0/s1 |
InChI Key |
KQHQGTDOJDHQGX-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)Br)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


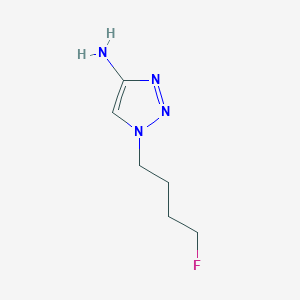
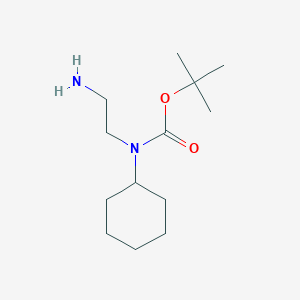
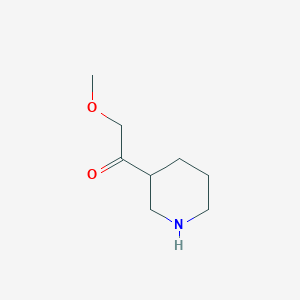

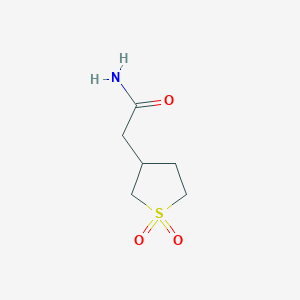
![Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201102.png)

